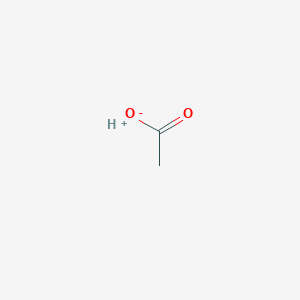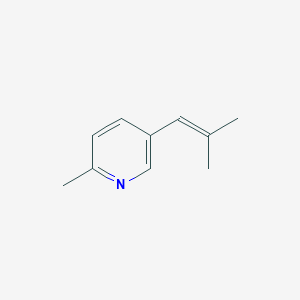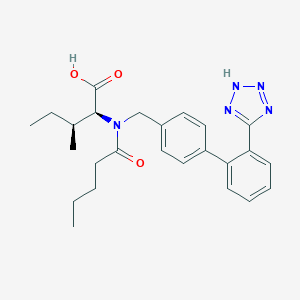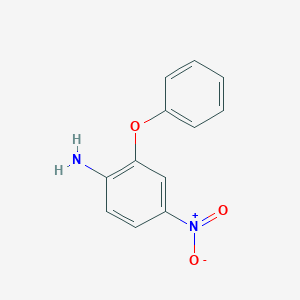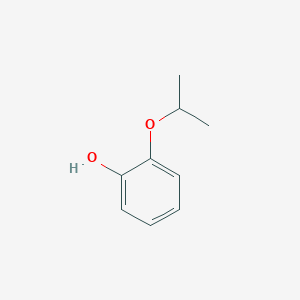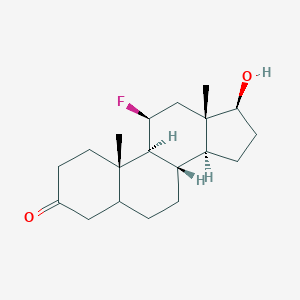
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one, also known as fluoxymesterone, is a synthetic androgenic steroid that has been widely used in scientific research. It is a derivative of testosterone, which is the primary male sex hormone responsible for the development of male reproductive tissues and secondary sexual characteristics.
Mécanisme D'action
Fluoxymesterone exerts its effects by binding to androgen receptors in target tissues, such as the prostate gland, muscle, and bone. This binding activates the androgen receptor, leading to the transcription of genes involved in the development and maintenance of male sexual characteristics.
Effets Biochimiques Et Physiologiques
Fluoxymesterone has been shown to increase muscle mass and strength, promote bone growth, and stimulate the production of red blood cells. It also has the potential to increase aggression and libido in males.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone in lab experiments is its high potency and specificity for the androgen receptor. However, its use is limited by its potential for toxicity and its tendency to cause unwanted side effects.
Orientations Futures
Future research on (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone could focus on its potential therapeutic uses, such as in the treatment of muscle wasting disorders or bone diseases. Additionally, studies could investigate the effects of (11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-oneone on other tissues and organs, such as the liver and cardiovascular system. Further research could also explore the development of new androgen receptor modulators with improved safety profiles and efficacy.
Méthodes De Synthèse
Fluoxymesterone can be synthesized by the reaction of testosterone with fluoroacetic acid in the presence of a base. The resulting product is then purified through a series of chromatographic techniques.
Applications De Recherche Scientifique
Fluoxymesterone has been used in various scientific research applications, including studies on the effects of androgens on the brain, bone, and muscle. It has also been used to investigate the role of androgens in the development of prostate cancer and to study the effects of androgen receptor antagonists on the growth of prostate cancer cells.
Propriétés
Numéro CAS |
111984-12-4 |
|---|---|
Nom du produit |
(11beta,17beta)-11-Fluoro-17-hydroxyandrostan-3-one |
Formule moléculaire |
C19H29FO2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(8S,9S,10S,11S,13S,14S,17S)-11-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H29FO2/c1-18-8-7-12(21)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(20)17(13)18/h11,13-17,22H,3-10H2,1-2H3/t11?,13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clé InChI |
GTWXLVLNOBGGBN-AVOHXHOLSA-N |
SMILES isomérique |
C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)F |
SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)F |
Synonymes |
11-fluoro-dihydro-testosterone 11-fluorodihydrotestosterone 11beta-F-DHT 11beta-fluoro-5alpha-dihydrotestosterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



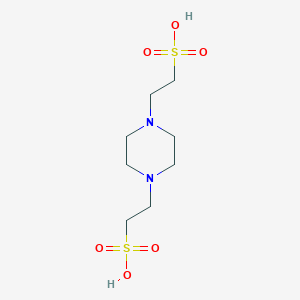
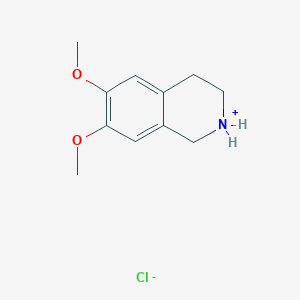
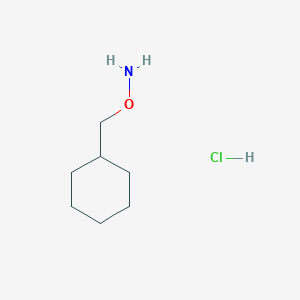
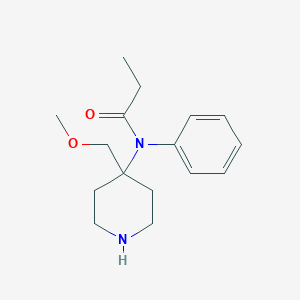
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

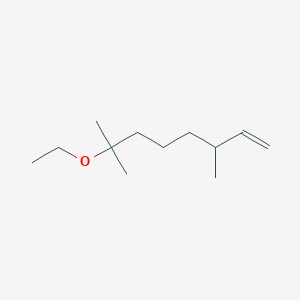
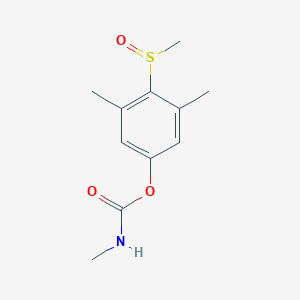
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
